

# Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate: A Technical Guide

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## Compound of Interest

Compound Name: *S,S'*-Dimethyl dithiocarbonate

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This technical guide provides a comprehensive overview of the spectroscopic data available for **S,S'-Dimethyl dithiocarbonate** (CAS No. 868-84-8), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the identification, characterization, and quality control of this compound.

## Chemical Structure and Properties

- Chemical Name: **S,S'-Dimethyl dithiocarbonate**
- Molecular Formula:  $C_3H_6OS_2$ [\[1\]](#)
- Molecular Weight: 122.21 g/mol [\[1\]](#)
- Appearance: Colorless liquid[\[2\]](#)
- Boiling Point: 169 °C[\[2\]](#)
- Density: Approximately 1.1705 g/cm<sup>3</sup>[\[2\]](#)

## Spectroscopic Data

The following tables summarize the available spectroscopic data for **S,S'-Dimethyl dithiocarbonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Definitive  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **S,S'-Dimethyl dithiocarbonate** (DMDTC) are available in the supporting information of the publication by Leung, M.-k., et al. in The Journal of Organic Chemistry.[3] Researchers requiring detailed spectral data should refer to this source. The data presented below is compiled from other available sources.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment            |
|---------------------------------|--------------|-------------|-----------------------|
| ~2.4 - 2.6                      | Singlet      | 6H          | 2 x -SCH <sub>3</sub> |

Note: A specific reference mentions a singlet at  $\delta$  2.55, however, this was for a sample noted to be contaminated with the target compound.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| ~15-20                          | -SCH <sub>3</sub> |
| ~170-180                        | C=O               |

Note: The chemical shifts are estimated based on typical values for similar functional groups. For accurate data, refer to the supporting information of the aforementioned journal article.[3]

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment             |
|--------------------------------|-----------|------------------------|
| ~2920                          | Medium    | C-H stretch (methyl)   |
| ~1700-1720                     | Strong    | C=O stretch (carbonyl) |
| ~1380                          | Medium    | C-H bend (methyl)      |
| ~960                           | Medium    | C-S stretch            |

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in the molecule.

## Mass Spectrometry (MS)

The mass spectrum of **S,S'-Dimethyl dithiocarbonate** is characterized by its molecular ion peak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment                           |
|-----|------------------------|--------------------------------------|
| 122 | High                   | [M] <sup>+</sup> (Molecular Ion)     |
| 75  | Moderate               | [M - SCH <sub>3</sub> ] <sup>+</sup> |
| 47  | High                   | [SCH <sub>3</sub> ] <sup>+</sup>     |

Note: The fragmentation pattern is proposed based on the structure of the molecule. The most abundant peak (base peak) may vary depending on the ionization method.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument in use.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **S,S'-Dimethyl dithiocarbonate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of **S,S'-Dimethyl dithiocarbonate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Alternative (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean KBr plates or the empty ATR crystal.
- Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

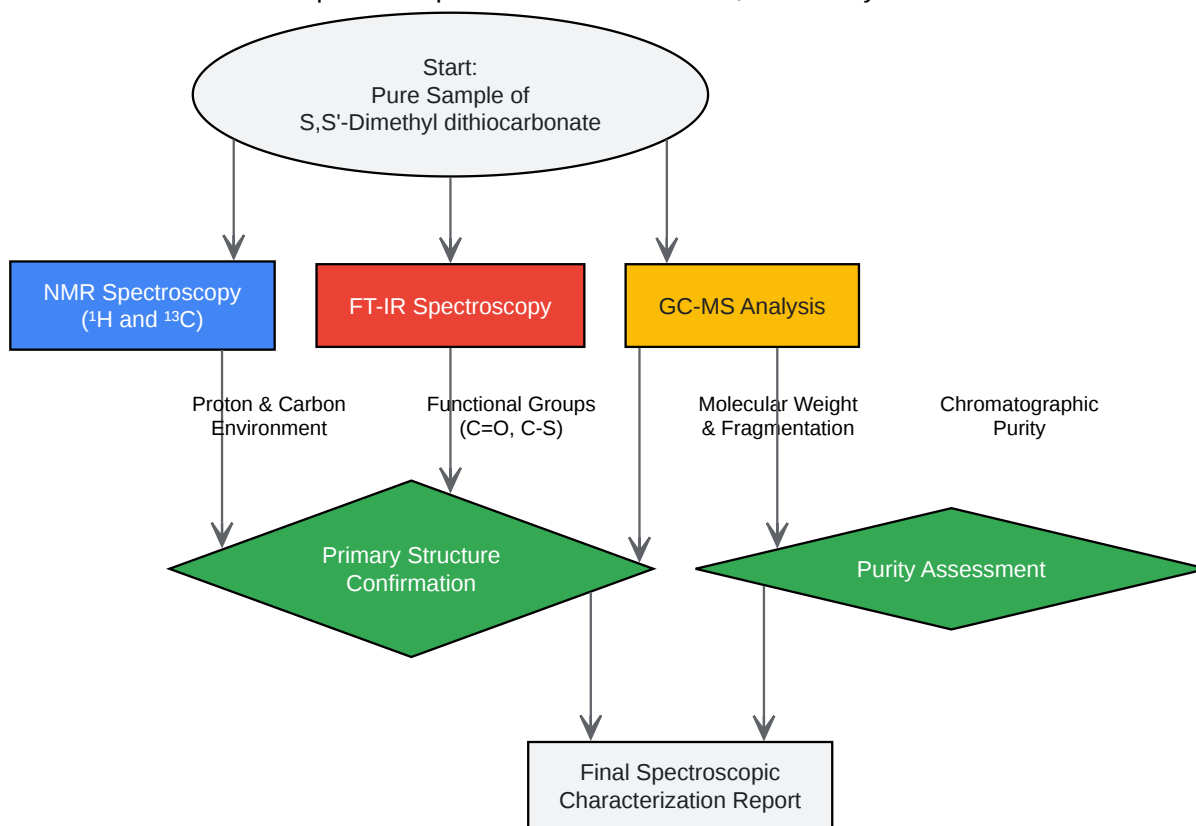
- Sample Preparation: Prepare a dilute solution of **S,S'-Dimethyl dithiocarbonate** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Conditions:
  - Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m) is suitable.
- Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: Scan a mass range of m/z 40-300.
  - Interface Temperature: Maintain the transfer line temperature at around 280 °C.
- Data Analysis: Identify the peak corresponding to **S,S'-Dimethyl dithiocarbonate** by its retention time and analyze the corresponding mass spectrum for the molecular ion and fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like **S,S'-Dimethyl dithiocarbonate**.

## Workflow for Spectroscopic Characterization of S,S'-Dimethyl dithiocarbonate



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Spectroscopic analysis workflow for **S,S'-Dimethyl dithiocarbonate**.

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## References

- 1. S,S'-Dimethyl dithiocarbonate(868-84-8) 1H NMR [m.chemicalbook.com]
- 2. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]

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